3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid often involves complex organic reactions, including acid-catalyzed ring closures and electrosynthesis for hydrogenation processes. For instance, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, indicating a method for synthesizing structurally related compounds (Brown, Denman, & O'donnell, 1971). Moreover, electrosynthesis has been utilized for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids, yielding 3-(methoxyphenyl)propanoic acids in nearly quantitative yields, showcasing a method for modifying the double bond in related structures (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid has been elucidated through various techniques, including X-ray crystallography and spectroscopic methods. Structural investigations reveal that these compounds can exhibit complex intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly influence their chemical behavior and stability (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Compounds structurally related to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid participate in a variety of chemical reactions, including esterification and amide formation, highlighting their reactivity towards different chemical groups. For example, the synthesis of amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid showcases the chemical reactivity of these compounds in forming bioactive derivatives (Zgódka, Jedrzejczak, Milewski, & Borowski, 2001).

Physical Properties Analysis

The physical properties of compounds like 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure, as seen in the hydrolysis rates of ester bonds, which can vary significantly depending on the compound's specific functional groups and structural configuration (Poláková, Joniak, & Ďuriš, 2000).

Chemical Properties Analysis

The chemical properties of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid derivatives, including reactivity, chemical stability, and the ability to form various derivatives, are integral to understanding their potential applications. The synthesis and study of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives illustrate the potential for these compounds to be developed into novel chemopreventive agents, due to their interesting biological effects (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Applications De Recherche Scientifique

Lignin Model Glycosides

- Synthetic protocols have been developed for the preparation of related glycosides, showcasing potential applications in the study and manipulation of lignin, a complex plant polymer (Helm et al., 1997).

Phenolic Compounds in Cane Sugar

- New phenolic compounds similar to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid have been isolated from non-centrifuged cane sugar, indicating its presence in natural sources and potential for various biological activities (Takara et al., 2003).

Electrochemical Hydrogenation

- Electrosynthesis has been used for the hydrogenation of similar acids, demonstrating the compound's relevance in chemical synthesis and industrial applications (Korotaeva et al., 2011).

Alternative to Phenolation in Polybenzoxazine

- This compound has been explored as a renewable building block for enhancing the reactivity of molecules, showing potential in materials science and sustainable chemistry applications (Trejo-Machin et al., 2017).

Cancer Chemopreventive Agent

- Derivatives of a closely related compound have been investigated for their pharmacological properties, particularly in cancer chemoprevention, highlighting the medicinal and therapeutic potentials (Curini et al., 2006).

Spectrophotometric Determination

- The compound has been used in analytical chemistry, specifically in spectrophotometric methods for determining trace elements in various materials (Izquierdo & Carrasco, 1984).

Orientations Futures

Mécanisme D'action

Target of Action

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a natural phenylpropanoid compound found in several plants The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is currently unknown due to the lack of specific studies on this compound. It is known to exhibit glutathione s-transferase (gst) inhibitory and antifungal activities .

Action Environment

Like other organic compounds, it should be handled with general laboratory safety measures, including wearing appropriate personal protective equipment and ensuring operations in a well-ventilated environment .

Propriétés

IUPAC Name |

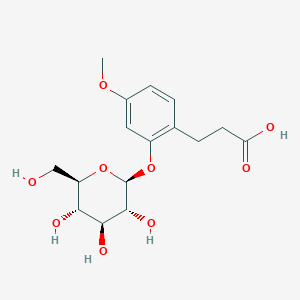

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2,4,6,11,13-17,20-22H,3,5,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNOUBJFOXZOR-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904192 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

477873-63-5 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.